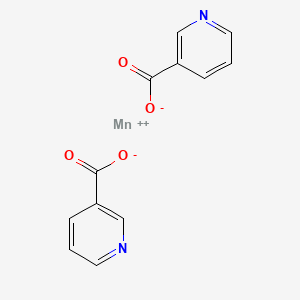

Manganese dinicotinate

Description

Properties

CAS No. |

28029-54-1 |

|---|---|

Molecular Formula |

C12H8MnN2O4 |

Molecular Weight |

299.14 g/mol |

IUPAC Name |

manganese(2+);pyridine-3-carboxylate |

InChI |

InChI=1S/2C6H5NO2.Mn/c2*8-6(9)5-2-1-3-7-4-5;/h2*1-4H,(H,8,9);/q;;+2/p-2 |

InChI Key |

DGCVKTDQGSVWLG-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].[Mn+2] |

Related CAS |

59-67-6 (Parent) |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of Manganese Dinicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of manganese dinicotinate, a coordination complex with potential applications in pharmaceutical and materials science. While specific literature on this compound is limited, this document compiles detailed experimental protocols and characterization data based on analogous manganese-nicotinoyl glycine complexes and general principles of manganese(II) carboxylate chemistry. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development of novel metal-based therapeutic agents and functional materials.

Introduction

Manganese is an essential trace element involved in numerous biological processes, and its complexes are of significant interest in medicinal inorganic chemistry. Nicotinic acid (pyridine-3-carboxylic acid) and its derivatives are well-established bioactive molecules. The coordination of manganese(II) ions with nicotinic acid to form this compound, [Mn(C₆H₄NO₂)₂], is anticipated to yield a compound with unique physicochemical properties and potential biological activities. This guide outlines a feasible synthetic route and a suite of analytical techniques for the thorough characterization of this complex.

Synthesis of this compound

The following protocol is adapted from the synthesis of a structurally similar manganese(II)-nicotinoyl glycine complex.[1][2]

Experimental Protocol: Synthesis

Materials:

-

Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)

-

Nicotinic acid (Pyridine-3-carboxylic acid)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Deionized water

Procedure:

-

Ligand Preparation: Dissolve a stoichiometric amount of nicotinic acid in an ethanol/water solution.

-

pH Adjustment: Slowly add a solution of sodium hydroxide to the nicotinic acid solution to deprotonate the carboxylic acid group, facilitating coordination. The pH should be adjusted to a neutral or slightly basic range.

-

Reaction Mixture: To the solution of the sodium nicotinate, add an aqueous solution of manganese(II) chloride tetrahydrate dropwise with constant stirring. The molar ratio of manganese to nicotinic acid should be 1:2.

-

Precipitation: The formation of a precipitate, this compound, should be observed.

-

Digestion and Isolation: The reaction mixture is stirred for a defined period (e.g., 2-4 hours) at a controlled temperature to allow for complete precipitation and crystal growth.

-

Filtration and Washing: The precipitate is collected by filtration, washed with deionized water and ethanol to remove any unreacted starting materials and byproducts.

-

Drying: The final product is dried in a desiccator over a suitable drying agent.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity, purity, and structural features. The following analytical techniques are recommended.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and manganese, which can be compared with the theoretical values for the proposed formula [Mn(C₆H₄NO₂)₂].

| Element | Theoretical % | Experimental % |

| C | 47.86 | To be determined |

| H | 2.68 | To be determined |

| N | 9.30 | To be determined |

| Mn | 18.24 | To be determined |

Table 1: Elemental Analysis Data for this compound.

Spectroscopic Characterization

IR spectroscopy is used to identify the functional groups present in the complex and to confirm the coordination of the nicotinate ligand to the manganese ion.

Experimental Protocol: FT-IR Spectroscopy

-

Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Sample Preparation: The sample is prepared as a KBr pellet. A small amount of the dried complex is ground with spectroscopic grade KBr and pressed into a thin, transparent disk.

-

Data Collection: The spectrum is recorded in the range of 4000-400 cm⁻¹.

Expected Observations:

-

The characteristic C=O stretching vibration of the carboxylic acid in free nicotinic acid (typically around 1700-1730 cm⁻¹) will be shifted to a lower frequency (around 1600-1650 cm⁻¹) upon coordination to the manganese ion.

-

The appearance of new bands in the low-frequency region (below 600 cm⁻¹) can be attributed to Mn-N and Mn-O stretching vibrations.[3][4]

-

The characteristic absorption peaks of the pyridine ring are expected around 1601 cm⁻¹, 1553 cm⁻¹, 1547 cm⁻¹, and 1466 cm⁻¹.[2]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H stretch (of coordinated water, if any) | ~3400 |

| C-H stretch (aromatic) | ~3100-3000 |

| C=O stretch (coordinated carboxylate) | ~1650-1600 |

| C=C, C=N stretch (pyridine ring) | ~1600-1400 |

| Mn-O stretch | ~550-450 |

| Mn-N stretch | ~450-350 |

Table 2: Expected Infrared Absorption Bands for this compound.

UV-Vis spectroscopy provides information about the electronic transitions within the complex.

Experimental Protocol: UV-Vis Spectroscopy

-

Instrument: A UV-Vis spectrophotometer.

-

Sample Preparation: A dilute solution of the complex is prepared in a suitable solvent (e.g., DMSO or DMF).

-

Data Collection: The spectrum is recorded in the range of 200-800 nm.

Expected Observations:

-

Absorption bands in the UV region (200-400 nm) are expected due to π → π* and n → π* transitions within the aromatic pyridine ring and the carboxylate group of the nicotinate ligand.

-

Weak d-d electronic transitions for the high-spin d⁵ Mn(II) ion may be observed in the visible region, though they are often spin-forbidden and therefore have very low intensity.

Thermal Analysis

Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability of the complex and its decomposition pattern.

Experimental Protocol: Thermal Analysis

-

Instrument: A simultaneous TGA/DSC analyzer.

-

Sample Preparation: A small, accurately weighed amount of the complex is placed in an alumina or platinum crucible.

-

Data Collection: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) over a temperature range (e.g., 25-1000 °C).

Expected Observations:

-

The TGA curve will show weight loss steps corresponding to the loss of any coordinated or lattice water molecules, followed by the decomposition of the organic ligand.

-

The final residue at high temperatures is expected to be a manganese oxide, such as Mn₂O₃ or Mn₃O₄.[5][6][7]

-

The DSC curve will indicate whether the decomposition processes are endothermic or exothermic.

| Temperature Range (°C) | Weight Loss (%) | Associated Process |

| 100-200 | To be determined | Loss of water molecules (if present) |

| >300 | To be determined | Decomposition of nicotinate ligands |

| >600 | To be determined | Formation of manganese oxide |

Table 3: Expected Thermal Decomposition Stages of this compound.

X-ray Diffraction (XRD)

Single-crystal X-ray diffraction can provide detailed information about the three-dimensional structure of the complex, including bond lengths, bond angles, and the coordination geometry around the manganese ion. Powder XRD can be used to assess the crystallinity and phase purity of the bulk sample.

Experimental Protocol: Single-Crystal XRD

-

Crystal Growth: Single crystals suitable for XRD can be grown by slow evaporation of the solvent from a dilute solution of the complex.

-

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with monochromatic X-rays. The diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The collected data is used to solve and refine the crystal structure using specialized software.

Expected Structure:

Based on related structures, a six-coordinate, distorted octahedral geometry around the Mn(II) ion is plausible, with coordination to the nitrogen atom of the pyridine ring and an oxygen atom from the carboxylate group of each nicotinate ligand.[1][8]

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis and characterization of this compound.

Logical Relationship of Characterization Techniques

References

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Thermal and kinetic study of manganese dithionate from absorbing or leaching solution via TG/XRD/IC analysis [tandf.figshare.com]

- 7. saimm.co.za [saimm.co.za]

- 8. High-resolution crystal structure of manganese peroxidase: substrate and inhibitor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of Manganese Dicotinate and its Congeners

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Manganese complexes of pyridine carboxylic acids, including nicotinic and dinicotinic acid, are of significant interest due to their potential applications in catalysis, materials science, and as bioactive compounds. The coordination chemistry of manganese with these ligands can result in a diverse array of structural motifs, from discrete mononuclear units to extended polymeric frameworks. Understanding the precise molecular architecture of these complexes is fundamental to elucidating their structure-property relationships and unlocking their full potential. This guide focuses on the molecular structure of manganese dinicotinate, drawing critical insights from the well-characterized structure of a polymeric manganese(II) nicotinate complex.

Molecular Structure and Crystallography

While the crystal structure of a simple manganese(II) dinicotinate has not been extensively reported, the structure of a closely related polymeric complex, catena-Poly[[diaquamanganese(II)]-di-μ-nicotinato-N,O,O'], provides invaluable insight into the coordination environment of manganese(II) with pyridine carboxylate ligands.

In this polymeric structure, each manganese(II) ion is six-coordinated in a distorted octahedral geometry. The coordination sphere is composed of two oxygen atoms from two bridging nicotinate ligands, two nitrogen atoms from two different bridging nicotinate ligands, and two oxygen atoms from coordinated water molecules. The nicotinate ligands act as tridentate bridging linkers, utilizing the nitrogen atom of the pyridine ring and both oxygen atoms of the carboxylate group to connect adjacent manganese centers, thus forming a one-dimensional polymeric chain.

Table 1: Selected Bond Lengths and Angles for catena-Poly[[diaquamanganese(II)]-di-μ-nicotinato-N,O,O']

| Bond | Length (Å) | Angle | Angle (°) |

| Mn–O(1) | 2.154(3) | O(1)–Mn–O(2)#1 | 177.3(1) |

| Mn–O(2)#1 | 2.238(3) | O(1)–Mn–N(1)#2 | 90.9(1) |

| Mn–N(1)#2 | 2.275(3) | O(2)#1–Mn–N(1)#2 | 89.2(1) |

| Mn–O(W1) | 2.179(3) | O(1)–Mn–O(W1) | 90.1(1) |

| Mn–O(W2) | 2.169(3) | O(2)#1–Mn–O(W1) | 89.8(1) |

| N(1)#2–Mn–O(W1) | 176.8(1) | ||

| O(1)–Mn–O(W2) | 89.7(1) | ||

| O(2)#1–Mn–O(W2) | 87.7(1) | ||

| N(1)#2–Mn–O(W2) | 89.9(1) | ||

| O(W1)–Mn–O(W2) | 87.1(1) |

Symmetry transformations used to generate equivalent atoms: #1 -x+1, -y+1, -z+1; #2 x-1, y, z

Based on this structure, it can be inferred that this compound would also likely feature coordination of the manganese(II) ion through the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate groups. The presence of two carboxylate groups in dinicotinic acid could lead to the formation of either monomeric, dimeric, or polymeric structures depending on the coordination mode of the ligand and the presence of other coordinating solvent molecules.

Coordination environment of the Mn(II) ion.

Experimental Protocols

Synthesis of Manganese Dicotinate

Manganese(II) dinicotinate can be synthesized by the reaction of a manganese(II) salt with dinicotinic acid in an aqueous solution.

Materials:

-

Manganese(II) carbonate (MnCO₃)

-

Dinicotinic acid (3,5-pyridinedicarboxylic acid)

-

Deionized water

Procedure:

-

A stoichiometric amount of manganese(II) carbonate is added to a hot aqueous solution of dinicotinic acid.

-

The reaction mixture is stirred and heated until the evolution of carbon dioxide ceases.

-

The resulting solution is filtered to remove any unreacted starting material.

-

The filtrate is allowed to cool and evaporate slowly at room temperature.

-

The precipitated white microcrystals of manganese(II) dinicotinate are collected by filtration, washed with a small amount of deionized water, and dried at 30 °C.

Synthesis of catena-Poly[[diaquamanganese(II)]-di-μ-nicotinato-N,O,O']

Materials:

-

Manganese(II) acetate tetrahydrate

-

Nicotinic acid

-

Ethanol

-

Water

Procedure:

-

Solutions of manganese(II) acetate tetrahydrate and nicotinic acid in a 1:2 molar ratio are prepared in hot ethanol-water (1:1 v/v).

-

The solutions are mixed and refluxed for 30 minutes.

-

The resulting solution is allowed to stand at room temperature.

-

Pale pink crystals suitable for X-ray diffraction are formed upon slow evaporation of the solvent.

Experimental workflows for synthesis.

Spectroscopic and Thermal Analysis

Infrared and Raman Spectroscopy

The IR and Raman spectra of this compound provide information about the coordination of the ligand to the metal center.

Table 2: Key IR and Raman Bands (cm⁻¹) for Manganese Dicotinate

| Vibration | IR | Raman |

| ν(OH) of water | ~3400 | - |

| ν(CH) | ~3100 | ~3100 |

| νₐₛ(COO⁻) | ~1600 | ~1600 |

| νₛ(COO⁻) | ~1400 | ~1400 |

| Ring vibrations | ~1000-1600 | ~1000-1600 |

| δ(COO⁻) | ~800 | ~800 |

| γ(CH) | ~700-900 | - |

| ν(Mn-O) | ~400-500 | ~400-500 |

The shift in the asymmetric and symmetric stretching vibrations of the carboxylate group (νₐₛ(COO⁻) and νₛ(COO⁻)) compared to the free ligand is indicative of coordination to the manganese ion. The presence of bands corresponding to the Mn-O stretching vibration further confirms the formation of the complex.

Thermal Analysis

Thermogravimetric analysis (TGA) of this compound reveals its thermal stability and decomposition pathway. The complex is typically hydrated, and the first mass loss corresponds to the removal of water molecules. Subsequent decomposition steps involve the breakdown of the organic ligand, ultimately leading to the formation of manganese oxide as the final residue.

Conclusion

This technical guide has provided a detailed overview of the molecular structure of this compound, primarily through the lens of its closely related and structurally characterized polymeric analog, manganese nicotinate. The provided data on bond lengths, bond angles, and coordination geometry offer a solid foundation for understanding the structural chemistry of this class of compounds. The detailed experimental protocols for synthesis, along with spectroscopic and thermal analysis data, serve as a valuable resource for researchers engaged in the design and development of novel manganese-based materials and therapeutic agents. Further research focusing on obtaining single-crystal X-ray diffraction data for this compound is warranted to provide a more definitive and complete structural description.

Manganese Dinicotinate: A Technical Overview of its Synthesis, Characterization, and Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current knowledge surrounding manganese dinicotinate. While specific research on this compound is limited, this document consolidates available information on its synthesis, physicochemical properties, and potential biological activities by drawing parallels with closely related manganese-nicotinic acid complexes and the known roles of manganese and nicotinic acid. This guide aims to serve as a foundational resource for researchers and professionals in drug development interested in the potential of manganese-based coordination compounds.

Introduction: The Intersection of an Essential Metal and a Vital Vitamin

Manganese is an essential trace mineral crucial for a multitude of physiological processes, including bone formation, metabolism, and antioxidant defense.[1] Nicotinic acid, also known as niacin or vitamin B3, is a vital nutrient and a precursor to the coenzymes NAD and NADP, which are fundamental to cellular metabolism and DNA repair.[2] The coordination complex of these two entities, this compound, represents a compound of interest at the interface of inorganic chemistry and pharmacology.

This document will synthesize the available data on the synthesis, characterization, and known applications of manganese nicotinate, and explore its potential in a therapeutic context by examining the broader biological roles of manganese and related metal-nicotinate complexes.

Synthesis of Manganese Nicotinate

The synthesis of manganese nicotinate typically involves the reaction of a manganese(II) salt with nicotinic acid in an aqueous solution. A patented method describes several variations of this synthesis, primarily for its application as an animal feed additive.[4]

Experimental Protocols

Protocol 1: Synthesis from Manganese Sulfate [4]

-

Materials: Nicotinic acid, Manganese sulfate monohydrate, Sodium hydroxide solution, Water.

-

Procedure:

-

Add 100 kg of nicotinic acid to 1 ton of water in a reactor.

-

Heat the mixture to 65°C.

-

Add 68 kg of manganese sulfate monohydrate.

-

Cover the reactor and stir the reaction mixture for 2.5 hours.

-

Throughout the reaction, maintain the pH at 5.5 using a sodium hydroxide solution.

-

After the reaction is complete, cool the mixture.

-

Separate the solid product by centrifugation.

-

Wash the solid product three times.

-

Dry the product using flash drying to obtain manganese nicotinate.

-

Protocol 2: Synthesis from Manganese Oxide [4]

-

Materials: Nicotinic acid, Manganese oxide, Isopropanol, Sodium hydroxide solution, Water.

-

Procedure:

-

Add 220 kg of nicotinic acid to 0.88 tons of water in a reaction kettle.

-

Raise the temperature to 30°C.

-

Add 88 L of isopropanol.

-

Add 58 kg of manganese oxide.

-

Stir the reaction mixture for 1.5 hours.

-

Maintain the pH at 6.5 throughout the reaction using a sodium hydroxide solution.

-

Upon completion, cool the mixture.

-

Separate the solid product by centrifugation.

-

Wash the product three times.

-

Dry the product using flash drying.

-

Experimental Workflow for Synthesis

Figure 1: General experimental workflow for the synthesis of manganese nicotinate.

Physicochemical Properties and Characterization

Detailed physicochemical data specifically for this compound are not extensively reported in the peer-reviewed literature. However, analysis of related compounds and the data from the aforementioned patent provide some insights.

Compositional Data

A patent for the synthesis of manganese nicotinate provides the following compositional analysis for two different batches.[4]

| Parameter | Batch 1 | Batch 2 |

| Manganese (Mn²⁺) Content | 16.3% | 16.1% |

| Niacin Ligand Content | 72.1% | 71.4% |

Structural and Spectroscopic Data (Analog Compound)

In the absence of a published crystal structure for this compound, we can look at the structure of a closely related compound, a manganese(II) complex with nicotinoyl-glycine, to understand the potential coordination environment. In this complex, the manganese ion is octahedrally coordinated by two nitrogen atoms from the nicotinoyl-glycine ligands and four oxygen atoms from water molecules.[5] The nicotinoyl-glycine ligand acts as a bridging ligand, forming a 3D supramolecular network through hydrogen bonding.

Table of Crystallographic and Spectroscopic Data for a Manganese-Nicotinoyl Glycine Complex [5]

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P1 |

| Coordination Geometry | Octahedral |

| Key IR Peaks (cm⁻¹) | 3250 (N-H stretch), 1601, 1553, 1547, 1466 (pyridine ring) |

| UV-vis Absorption | Indicates ligand-to-metal charge transfer |

It is plausible that this compound would also feature coordination between the manganese(II) ion and both the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group of the nicotinate ligands.

Biological Activity and Potential Applications

Use in Animal Nutrition

The most well-documented application of manganese nicotinate is as a supplement in animal feed.[4][6] It is reported to enhance growth performance in poultry and pigs and increase milk production in ruminants.[4][7] The improved bioavailability of manganese in this chelated form is believed to be the reason for these benefits.[7]

Potential Therapeutic Applications

While no specific therapeutic applications for this compound have been established, the individual components and related metal-nicotinate complexes have known biological effects that suggest potential areas for investigation.

-

Antioxidant Activity: Manganese is a cofactor for the antioxidant enzyme superoxide dismutase (SOD).[8] Some copper-nicotinate complexes have been shown to have SOD-mimetic activity.[9] This suggests that this compound could potentially exhibit antioxidant properties.

-

Antimicrobial and Antifungal Activity: Various metal complexes of nicotinic acid and its derivatives have demonstrated antibacterial and antifungal properties.[9]

-

Anti-inflammatory Effects: Nicotinic acid is known for its anti-inflammatory properties. The complexation with a metal ion could potentially modulate this activity.

Signaling Pathways

Direct studies on the signaling pathways modulated by this compound are not available. However, research on manganese-induced neurotoxicity provides a framework for potential pathways that could be affected. It is important to note that these pathways are generally studied in the context of manganese overload, and the effects of a chelated form like this compound at therapeutic doses could be different.

Manganese has been shown to interact with several key signaling pathways:[10][11]

-

Insulin/IGF Signaling Pathway: Manganese can activate the insulin-like growth factor (IGF) receptors, which in turn can modulate downstream pathways like PI3K/Akt and MAPK.[10]

-

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are involved in cellular processes like proliferation, differentiation, and apoptosis, and can be activated by manganese.[10]

-

NF-κB Signaling Pathway: In the context of neuroinflammation, manganese exposure can lead to the overactivation of the NF-κB pathway.[10]

Potential Manganese-Modulated Signaling Pathways

Figure 2: Potential signaling pathways influenced by manganese.

Conclusion and Future Directions

This compound is a compound with established utility in animal nutrition, likely due to the enhanced bioavailability of manganese in a chelated form. While its discovery and history in the scientific literature are not well-defined, methods for its synthesis are available. The full characterization of its physicochemical properties and a detailed understanding of its biological activities and mechanisms of action in the context of human health and drug development remain largely unexplored.

Future research should focus on:

-

The definitive synthesis and full physicochemical characterization of pure this compound, including single-crystal X-ray diffraction to determine its precise structure.

-

In-depth studies of its pharmacological and toxicological profile.

-

Investigation into its specific effects on the signaling pathways known to be modulated by manganese, to determine if the nicotinate ligand alters these interactions.

-

Exploration of its potential as an antioxidant, antimicrobial, or anti-inflammatory agent.

This technical guide highlights the current state of knowledge and underscores the significant opportunities for further research into the properties and potential applications of this compound.

References

- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 2. accessemergencymedicine.mhmedical.com [accessemergencymedicine.mhmedical.com]

- 3. researchgate.net [researchgate.net]

- 4. A kind of preparation method of manganese nicotinate - Eureka | Patsnap [eureka.patsnap.com]

- 5. Signal Transduction Associated with Mn-induced Neurological Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vibrational spectroscopy of bulk and supported manganese oxides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Table 4-2, Physical and Chemical Properties of Manganese and Compoundsa - Toxicological Profile for Manganese - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Copper Complexes of Nicotinic-Aromatic Carboxylic Acids as Superoxide Dismutase Mimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Signaling Pathways Involved in Manganese-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular Signaling Pathway in Manganese-Induced Neurotoxicity [ideas.repec.org]

Manganese Dinicotinate: A Technical Guide for Researchers

For distribution to researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Manganese Dicotinate, including its chemical identifiers and contextual information relevant to its study. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also furnishes generalized experimental protocols and discusses signaling pathways associated with manganese, offering a foundational framework for future research.

Chemical Identifiers and Properties

Manganese Dicotinate is a chemical compound of manganese and nicotinic acid. While detailed experimental data is sparse, the following identifiers have been collated from chemical supplier databases.

| Identifier | Value | Source |

| CAS Number | 28029-54-1 | [1][2][3][4][5] |

| Molecular Formula | C₁₂H₈MnN₂O₄ | [2][3] |

| Molecular Weight | 303.15 g/mol | [2] |

| Synonyms | Manganese(II) dinicotinate, Mn(3-pyridinecarboxylate)₂, Nicotinic acid, manganese(II) salt | [2] |

| Appearance | White Powder | [4] |

General Experimental Protocols for Manganese Complexes

Synthesis of Manganese(II) Complexes with Organic Ligands

A general approach to synthesizing Manganese(II) complexes with organic acid ligands, such as nicotinic acid, often involves the reaction of a soluble manganese salt with the deprotonated form of the organic ligand in a suitable solvent.

Example Protocol:

-

Ligand Preparation: Dissolve the organic ligand (e.g., nicotinic acid) in an aqueous or alcoholic solvent. The sodium or potassium salt of the ligand can be used or formed in situ by adding a stoichiometric amount of a base like sodium hydroxide or potassium hydroxide.

-

Reaction with Manganese Salt: In a separate vessel, dissolve a manganese(II) salt, such as manganese(II) chloride (MnCl₂) or manganese(II) acetate [Mn(CH₃COO)₂], in the same solvent system.

-

Complex Formation: Slowly add the manganese salt solution to the ligand solution with constant stirring. The formation of a precipitate may indicate the formation of the manganese complex. The reaction may be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Manganese(II) ion.[6]

-

Isolation and Purification: The resulting solid product can be isolated by filtration, washed with the solvent to remove any unreacted starting materials, and then dried under vacuum.[6] Recrystallization from a suitable solvent can be performed for further purification if necessary.

Characterization Techniques

A variety of analytical techniques are employed to confirm the structure and purity of synthesized manganese complexes.

| Technique | Purpose |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | To identify the functional groups present in the complex and confirm the coordination of the ligand to the manganese ion by observing shifts in the characteristic vibrational frequencies.[6][7] |

| Elemental Analysis (C, H, N, S) | To determine the empirical formula of the complex and verify its purity.[6] |

| Mass Spectrometry (MS) | To determine the molecular weight of the complex and provide information about its fragmentation pattern.[6] |

| X-ray Diffraction (XRD) | For crystalline solids, single-crystal XRD provides the definitive molecular structure, including bond lengths and angles. Powder XRD can be used to assess the crystallinity and phase purity of the bulk sample.[6][7] |

| UV-Visible Spectroscopy | To study the electronic transitions within the complex, which can provide information about the coordination environment of the manganese ion.[7] |

| Magnetic Susceptibility Measurement | To determine the magnetic moment of the manganese ion, which helps in assigning its oxidation state and spin state.[8] |

Signaling Pathways Associated with Manganese

While specific signaling pathways for manganese dinicotinate have not been elucidated, extensive research has been conducted on the effects of manganese on various cellular signaling cascades, particularly in the context of neurotoxicity. It is important to note that the effects of manganese can be either beneficial as an essential trace element or detrimental at excessive concentrations.[9][10]

Manganese can influence several key signaling pathways, including the insulin/IGF-1 signaling (IIS) pathway and the mitogen-activated protein kinase (MAPK) pathway.[9][10]

Caption: General overview of signaling pathways modulated by manganese.

The diagram above illustrates how manganese can activate the pro-survival PI3K/Akt and Ras/MAPK pathways via the insulin and IGF-1 receptors.[10] However, at high concentrations, manganese can also activate stress-activated protein kinases like JNK and p38, leading to apoptosis and neuroinflammation.[10]

The following diagram depicts a more detailed workflow for investigating the effects of a manganese compound on cellular signaling.

Caption: Experimental workflow for studying signaling effects.

Conclusion

This compound is a defined chemical entity with a registered CAS number. However, a significant gap exists in the scientific literature regarding its specific biological activities and the molecular mechanisms through which it may act. The generalized protocols and signaling information provided herein offer a starting point for researchers to design and conduct studies on this and related manganese complexes. Further investigation is warranted to elucidate the specific properties of this compound and its potential applications in drug development and other scientific fields.

References

- 1. Manganese Compounds - Pharos [pharos.habitablefuture.org]

- 2. This compound-Molbase [molbase.com]

- 3. This compound | Intermed & Chemicals | Chemos GmbH&Co.KG [chemos.de]

- 4. indiamart.com [indiamart.com]

- 5. Angene International Limited (Page 1390) @ ChemBuyersGuide.com, Inc. [chembuyersguide.com]

- 6. Synthesis and Characterization of Manganese Dithiocarbamate Complexes: New Evidence of Dioxygen Activation [mdpi.com]

- 7. Design, Synthesis and Characterization of Mn(II)Cysteine-Tyrosine Dithiocarbamate Complex for against the Cancer on MCF-7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development and Evaluation of the Magnetic Properties of a New Manganese (II) Complex: A Potential MRI Contrast Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Signaling Pathways Involved in Manganese-Induced Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Signaling Pathways Involved in Manganese-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Manganese Dinicotinate: A Technical Guide to Solubility and Stability for Drug Development Professionals

Introduction

Manganese dinicotinate, a coordination complex of manganese with nicotinic acid (niacin or Vitamin B3), holds potential for pharmaceutical applications due to the biological roles of its constituent parts. Manganese is an essential trace element involved in numerous enzymatic processes, while nicotinic acid is a crucial precursor for the coenzyme nicotinamide adenine dinucleotide (NAD+), central to cellular metabolism. The combination of these two moieties in a single compound could offer synergistic therapeutic effects.

This technical guide provides an in-depth overview of the essential physicochemical properties of this compound, focusing on its solubility and stability. Understanding these parameters is critical for drug development, influencing formulation, bioavailability, and shelf-life. This document outlines detailed experimental protocols and data presentation strategies for the comprehensive characterization of this compound.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. The following sections detail a proposed experimental workflow for characterizing the solubility of this compound.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[1]

Objective: To determine the saturation solubility of this compound in various solvents at different temperatures.

Materials:

-

This compound (solid)

-

Solvents: Purified water, 0.1 N HCl, Phosphate buffer (pH 6.8), Ethanol, Dimethyl sulfoxide (DMSO), Polyethylene glycol 400 (PEG 400)

-

Shaking incubator or water bath

-

Centrifuge

-

Validated analytical method for quantification (e.g., HPLC-UV, ICP-MS)

-

pH meter

Procedure:

-

Add an excess amount of solid this compound to a series of flasks, each containing a known volume of a specific solvent.

-

Place the flasks in a shaking incubator set at a constant temperature (e.g., 25 °C and 37 °C).

-

Agitate the flasks for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

-

After the incubation period, allow the suspensions to settle.

-

Centrifuge the samples to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.45 µm PTFE).

-

Dilute the filtrate with an appropriate solvent and analyze the concentration of this compound using a validated analytical method.

-

Repeat the experiment at different temperatures to assess the temperature dependence of solubility.

Experimental Workflow for Solubility Determination

References

An In-depth Technical Guide to the Natural Sources of Manganese and Nicotinic Acid

Introduction

This technical guide addresses the origins of manganese dinicotinate, a compound of interest to researchers, scientists, and drug development professionals. Initial investigations have concluded that this compound is a synthetic substance, not found in nature. Therefore, this document focuses on the natural sources and occurrence of its constituent components: the essential trace element manganese and the vital nutrient nicotinic acid (niacin, vitamin B3). Understanding the natural distribution and biological uptake of these precursors is fundamental to comprehending their physiological roles and the rationale behind the synthesis of this compound for various applications.

This guide provides a comprehensive overview of the primary natural reservoirs of manganese and nicotinic acid, presenting quantitative data in structured tables for comparative analysis. Furthermore, it details established experimental protocols for the detection and quantification of these elements in biological and food matrices.

Section 1: Natural Sources and Occurrence of Manganese

Manganese (Mn) is an essential trace mineral ubiquitous in the environment and a critical cofactor for numerous enzymes involved in metabolism, bone formation, and antioxidant defense.

Plant-Based Sources of Manganese

Plants absorb manganese from the soil, making them a primary dietary source for both humans and animals. The concentration of manganese in plant tissues can vary significantly depending on the soil's pH and organic matter content. Rich sources include whole grains, nuts, seeds, and leafy green vegetables.

Table 1: Manganese Content in Selected Plant-Based Foods

| Food Source | Serving Size | Manganese (mg) |

| Pineapple, raw | 1 cup, chunks | 1.53 |

| Brown Rice, cooked | 1 cup | 2.13 |

| Spinach, boiled | 1 cup | 1.68 |

| Hazelnuts | 1 ounce (approx. 21 nuts) | 1.7 |

| Pecans | 1 ounce (approx. 19 halves) | 1.3 |

| Oats, rolled, cooked | 1 cup | 1.39 |

| Whole Wheat Bread | 1 slice | 0.6 |

| Black Tea, brewed | 8 fl oz | 0.5 |

| Chickpeas, cooked | 1 cup | 1.69 |

| Mussels, cooked | 3 ounces | 5.8 |

Data compiled from various nutritional databases.

Animal-Based Sources of Manganese

While generally found in lower concentrations in animal tissues compared to plants, certain animal products, particularly shellfish, are notable sources of manganese.

Table 2: Manganese Content in Selected Animal-Based Foods

| Food Source | Serving Size | Manganese (mg) |

| Mussels, blue, cooked | 3 ounces | 5.8 |

| Oysters, Pacific, cooked | 3 ounces | 0.98 |

| Clams, cooked | 3 ounces | 0.9 |

| Ground Beef, 85% lean, cooked | 3 ounces | 0.03 |

| Chicken Breast, roasted | 3 ounces | 0.02 |

Data compiled from various nutritional databases.

Section 2: Natural Sources and Occurrence of Nicotinic Acid (Niacin)

Nicotinic acid, a form of niacin (Vitamin B3), is a water-soluble vitamin essential for cellular metabolism. It exists in two primary forms in nature: nicotinic acid, predominantly found in plants, and nicotinamide, found in animal tissues. The body can also synthesize niacin from the amino acid tryptophan.

Plant-Based Sources of Nicotinic Acid

Legumes, nuts, and whole grains are significant plant-based sources of nicotinic acid. However, the bioavailability of niacin from some grains can be limited as it may be bound to other molecules.

Table 3: Nicotinic Acid (Niacin) Content in Selected Plant-Based Foods

| Food Source | Serving Size | Niacin (mg) |

| Peanuts, dry roasted | 1 ounce | 4.2 |

| Brown Rice, cooked | 1 cup | 5.2 |

| Avocado | 1 medium | 3.5 |

| Green Peas, cooked | 1 cup | 3.0 |

| Potato, baked with skin | 1 medium | 4.2 |

| Whole Wheat Bread | 1 slice | 1.4 |

| Mushrooms, Portabella, grilled | 1 cup, sliced | 6.6 |

Data compiled from various nutritional databases.

Animal-Based Sources of Nicotinic Acid

Animal products are a highly bioavailable source of niacin, primarily in the form of nicotinamide. Meat, poultry, and fish are particularly rich in this vitamin.

Table 4: Nicotinic Acid (Niacin) Content in Selected Animal-Based Foods

| Food Source | Serving Size | Niacin (mg) |

| Chicken Breast, roasted | 3 ounces | 11.4 |

| Tuna, light, canned in water | 3 ounces | 11.3 |

| Beef, sirloin steak, broiled | 3 ounces | 9.4 |

| Salmon, sockeye, cooked | 3 ounces | 8.6 |

| Pork, loin, roasted | 3 ounces | 10.8 |

| Eggs, hard-boiled | 1 large | 0.1 |

| Milk, 2% | 1 cup | 0.2 |

Data compiled from various nutritional databases.

Section 3: Experimental Protocols for Detection and Quantification

Accurate quantification of manganese and nicotinic acid in various matrices is crucial for research and quality control. Standardized methods have been established by organizations such as AOAC INTERNATIONAL.

Quantification of Manganese

Method: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

This is the preferred method for trace metal analysis due to its high sensitivity and specificity.

Protocol Outline (General):

-

Sample Preparation (Digestion):

-

Accurately weigh a homogenized sample into a digestion vessel.

-

Add a mixture of high-purity nitric acid and, in some cases, other acids like hydrochloric or perchloric acid.

-

Digest the sample using a microwave digestion system to break down the organic matrix and bring the manganese into solution.

-

Dilute the digested sample to a known volume with deionized water.

-

-

Instrumental Analysis:

-

Calibrate the ICP-MS instrument with a series of manganese standard solutions of known concentrations.

-

Introduce the prepared sample into the ICP-MS. The sample is nebulized and transported into the argon plasma, where it is atomized and ionized.

-

The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.

-

The detector measures the intensity of the manganese ion signal, which is proportional to its concentration in the sample.

-

-

Data Analysis:

-

Quantify the manganese concentration in the sample by comparing its signal intensity to the calibration curve.

-

For a detailed, validated procedure, refer to AOAC Official Method 999.11 or similar standard methods for the determination of metals in food and biological samples.

Quantification of Nicotinic Acid (Niacin)

Method: High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection

HPLC is a widely used technique for the separation and quantification of vitamins in complex matrices.

Protocol Outline (General):

-

Sample Preparation (Extraction):

-

Weigh a homogenized sample and add an acidic or enzymatic solution to liberate the nicotinic acid from the food matrix. Autoclaving may be employed to aid in the extraction.

-

For total niacin determination, an alkaline hydrolysis step is used to convert nicotinamide to nicotinic acid.

-

After extraction, the sample is cooled, and the pH is adjusted.

-

The extract is then filtered (e.g., through a 0.45 µm filter) to remove particulate matter before injection into the HPLC system.

-

-

Chromatographic Separation:

-

Inject the filtered extract onto a suitable HPLC column (e.g., a C18 reversed-phase column).

-

Use a mobile phase (a mixture of a buffer and an organic solvent like methanol or acetonitrile) to separate nicotinic acid from other components in the sample. The separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase of the column.

-

-

Detection and Quantification:

-

As the nicotinic acid elutes from the column, it is detected by a UV detector (typically at around 260 nm) or a fluorescence detector after post-column derivatization.

-

The peak area of the nicotinic acid is proportional to its concentration.

-

Quantify the nicotinic acid in the sample by comparing its peak area to that of known standards.

-

For a detailed, validated procedure, refer to AOAC Official Method 961.14 or other standardized HPLC methods for niacin determination in foods.

Section 4: Visualization of Natural Sources and Synthetic Pathway

The following diagrams illustrate the distinct natural origins of manganese and nicotinic acid and their convergence through a synthetic chemical process to form this compound.

Caption: Natural sources of manganese and nicotinic acid leading to synthetic this compound.

The following diagram illustrates a generalized workflow for the quantification of manganese in a biological sample using ICP-MS.

Caption: Experimental workflow for manganese quantification using ICP-MS.

Spectroscopic Analysis of Manganese Dinicotinate: A Technical Overview for Researchers

Introduction

Manganese dinicotinate, a coordination complex of manganese (II) with nicotinic acid, holds potential in various fields, including pharmaceuticals and material science. A thorough understanding of its structural and electronic properties is paramount for its application and development. Spectroscopic techniques are indispensable tools for elucidating these characteristics. This guide details the expected spectroscopic signature of this compound based on Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Thermal Analysis.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for this compound, inferred from experimental data of nicotinic acid and related manganese carboxylate complexes.

FT-IR Spectroscopy

Coordination of the nicotinate ligand to the manganese ion is expected to cause characteristic shifts in the vibrational frequencies of the carboxylate and pyridine groups.

**Table 1: Predicted FT-IR Spectral Data for this compound and Related Compounds (cm⁻¹) **

| Functional Group | Nicotinic Acid | Predicted for this compound | Rationale for Prediction |

| O-H (Carboxylic Acid) | 3367 (broad)[1] | Absent | Deprotonation of the carboxylic acid upon coordination to Mn(II). |

| C-H (aromatic) | 3160[1] | ~3160 | Minimal change expected in the aromatic C-H stretching. |

| C=O (Carboxylic Acid) | 1698[1] | - | Replaced by asymmetric and symmetric COO⁻ stretches. |

| νₐₛ(COO⁻) | - | ~1580 - 1620 | Appearance of a strong asymmetric stretching band of the coordinated carboxylate group. |

| νₛ(COO⁻) | - | ~1400 - 1450 | Appearance of a strong symmetric stretching band of the coordinated carboxylate group. |

| C=N (Pyridine) | 1617[1] | ~1600 - 1610 | Slight shift upon coordination of the pyridine nitrogen to the metal center. |

| Mn-O Stretch | - | ~400 - 600 | Appearance of a new band corresponding to the manganese-oxygen bond.[2] |

| Mn-N Stretch | - | ~200 - 300 | Appearance of a new band corresponding to the manganese-nitrogen bond. |

Note: The difference (Δν) between the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies of the carboxylate group can provide insights into its coordination mode (monodentate, bidentate, or bridging).[3][4]

UV-Vis Spectroscopy

The electronic spectrum of this compound is anticipated to be a combination of the ligand-centered transitions of the nicotinate and the d-d transitions of the manganese (II) ion.

Table 2: Predicted UV-Vis Spectral Data for this compound and Related Compounds (nm)

| Transition | Nicotinic Acid (in HCl) | Predicted for this compound | Rationale for Prediction |

| π → π | ~213, ~261[5][6] | ~210-220, ~260-270 | Ligand-centered transitions with potential minor shifts upon coordination. |

| n → π | - | ~300-350 (weak) | Possible weak absorption due to the non-bonding electrons of the carboxylate and pyridine. |

| d-d transitions (Mn(II)) | - | ~300 - 600 (very weak) | High-spin d⁵ Mn(II) complexes have spin-forbidden d-d transitions, resulting in very weak absorption bands.[7] |

Thermal Analysis

The thermal decomposition of this compound is expected to proceed in multiple steps, involving the loss of any coordinated water, followed by the decomposition of the organic ligand, ultimately yielding a manganese oxide residue.

Table 3: Predicted Thermal Analysis Data for this compound and Related Compounds (°C)

| Thermal Event | Nicotinic Acid | Manganese Carboxylates (general) | Predicted for this compound | Rationale for Prediction |

| Solid-solid transition | 176–198[8] | - | Possible | May exhibit polymorphic transitions. |

| Melting Point | 232–263[8] | 104-115 (laurate, palmitate, stearate)[9] | >250 (decomposition likely before melting) | Coordination complexes often have higher decomposition temperatures than the free ligand. |

| Decomposition Onset | ~263 (evaporation)[8] | ~287 (manganese laurate)[9] | ~280 - 350 | Decomposition is expected to be higher than the free ligand due to coordination. |

| Final Residue | None (sublimes/evaporates)[8][10] | Mn₂O₃ (in air), MnO (in N₂)[11] | Mn₂O₃ (in air), MnO (in N₂) | Thermal decomposition of manganese carboxylates typically yields manganese oxides.[11] |

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments based on protocols for analogous manganese carboxylate complexes.

Synthesis of this compound

A common method for the synthesis of metal carboxylates involves the reaction of a soluble metal salt with the sodium salt of the carboxylic acid in an aqueous or alcoholic solution.

Materials:

-

Manganese (II) chloride tetrahydrate (MnCl₂·4H₂O)

-

Nicotinic acid

-

Sodium hydroxide (NaOH)

-

Distilled water or Ethanol

Procedure:

-

Preparation of Sodium Nicotinate: Dissolve a stoichiometric amount of nicotinic acid in distilled water or ethanol. Slowly add a stoichiometric amount of aqueous sodium hydroxide solution with constant stirring to form sodium nicotinate.

-

Reaction: In a separate vessel, dissolve manganese (II) chloride tetrahydrate in distilled water.

-

Precipitation: Slowly add the manganese chloride solution to the sodium nicotinate solution with vigorous stirring. A precipitate of this compound should form.

-

Isolation and Purification: The precipitate is collected by filtration, washed several times with distilled water to remove any unreacted starting materials and byproducts (like NaCl), and then washed with a small amount of ethanol.

-

Drying: The purified product is dried in a vacuum oven at a suitable temperature (e.g., 60-80 °C) to a constant weight.

FT-IR Spectroscopy

Instrument: FT-IR Spectrometer Sample Preparation: The solid sample is mixed with dry potassium bromide (KBr) in a 1:100 ratio and pressed into a transparent pellet. Data Collection: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

UV-Vis Spectroscopy

Instrument: UV-Vis Spectrophotometer Sample Preparation: A dilute solution of the complex is prepared in a suitable solvent (e.g., water, ethanol, or DMF) of a known concentration. Data Collection: The absorbance spectrum is recorded over a wavelength range of 200-800 nm using a quartz cuvette. A blank spectrum of the solvent is recorded and used as a baseline.

Thermal Analysis (Thermogravimetric Analysis - TGA)

Instrument: Thermogravimetric Analyzer Sample Preparation: A small, accurately weighed amount of the sample (typically 5-10 mg) is placed in an alumina or platinum crucible. Data Collection: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) from ambient temperature to a final temperature (e.g., 800-1000 °C). The mass loss of the sample is recorded as a function of temperature.

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

References

- 1. researchgate.net [researchgate.net]

- 2. Spectroscopic Characteristics of Highly Selective Manganese Catalysis in Acqueous Polyurethane Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FTIR study of manganese dimers with carboxylate donors as model complexes for the water oxidation complex in Photosystem II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Nicotinic Acid (210-260 nm) [starna.com]

- 6. Nicotinic Acid Reference for Absorbance/Linearity in the Far Ultraviolet [starnacells.com]

- 7. uv visible light absorption spectrum of manganese complexes spectra of hexaaquamanganese(II) complex ions manganate(VI) charge transfer complex ion hexaaquamanganese(III) ion Doc Brown's chemistry revision notes [docbrown.info]

- 8. researchgate.net [researchgate.net]

- 9. scialert.net [scialert.net]

- 10. akjournals.com [akjournals.com]

- 11. researchgate.net [researchgate.net]

Thermogravimetric Analysis of Manganese Dinicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of manganese dinicotinate, a compound of interest in pharmaceutical and materials science. This document details the expected thermal decomposition pathway, presents synthesized quantitative data, and outlines the experimental protocol for conducting TGA on this compound. The information herein is compiled from published studies on this compound and analogous transition metal nicotinate complexes.

Introduction to the Thermal Behavior of this compound

This compound, with the general formula Mn(C₆H₄NO₂)₂·nH₂O, is a metal-organic complex. Its thermal stability and decomposition characteristics are crucial for understanding its behavior under various processing conditions. Thermogravimetric analysis is a key technique to elucidate these properties. The thermal decomposition of hydrated this compound in an air atmosphere is a multi-step process, typically involving dehydration followed by the decomposition of the anhydrous salt, ultimately yielding manganese(II,III) oxide (Mn₃O₄) as the final residue.[1] The gaseous products evolved during the decomposition of the nicotinate ligand generally include carbon monoxide, carbon dioxide, and pyridine.[2]

Quantitative Thermogravimetric Data

The following table summarizes the expected quantitative data for the thermal decomposition of this compound dihydrate (Mn(C₆H₄NO₂)₂(H₂O)₂), based on theoretical calculations and data from analogous metal nicotinate complexes.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (Theoretical %) | Mass Loss (Observed %) | Evolved Species | Resulting Product |

| Dehydration | 100 - 200 | 10.38% | Approx. 10-11% | 2 H₂O | Anhydrous Mn(C₆H₄NO₂)₂ |

| Decomposition of Anhydrous Salt | 250 - 500 | 62.81% | Approx. 62-64% | CO, CO₂, C₅H₅N | Mn₃O₄ |

| Total | 100 - 500 | 73.19% | Approx. 72-75% | Mn₃O₄ |

Note: Observed mass loss percentages are estimations based on typical experimental variations.

Experimental Protocol for Thermogravimetric Analysis

This section outlines a standard experimental protocol for conducting the thermogravimetric analysis of this compound.

3.1. Instrumentation

A simultaneous thermal analyzer (TGA/DTA or TGA/DSC) is recommended.

3.2. Experimental Conditions

-

Sample Mass: 5-10 mg

-

Crucible: Alumina or platinum

-

Atmosphere: Dynamic air or nitrogen

-

Flow Rate: 20-50 mL/min

-

Heating Rate: 10 °C/min is a common rate for such analyses.

-

Temperature Range: Ambient to 800 °C

3.3. Procedure

-

Accurately weigh 5-10 mg of the this compound sample into the tared crucible.

-

Place the crucible in the TGA furnace.

-

Purge the furnace with the desired atmosphere (air or nitrogen) for a sufficient time to ensure a stable environment.

-

Begin the temperature program, heating the sample from ambient temperature to 800 °C at a rate of 10 °C/min.

-

Record the mass loss and temperature data continuously throughout the experiment.

-

Analyze the resulting TGA and derivative thermogravimetric (DTG) curves to determine the onset and peak temperatures of decomposition, as well as the percentage mass loss for each step.

Visualizing the Processes

4.1. Thermal Decomposition Pathway

The following diagram illustrates the proposed thermal decomposition pathway of hydrated this compound in an air atmosphere.

Caption: Proposed thermal decomposition pathway of hydrated this compound.

4.2. Experimental Workflow

The workflow for a typical thermogravimetric analysis experiment is depicted below.

Caption: General experimental workflow for thermogravimetric analysis.

Conclusion

The thermogravimetric analysis of this compound reveals a multi-step decomposition process initiated by dehydration, followed by the decomposition of the organic ligand to form a stable manganese oxide residue. The precise temperatures and mass losses are dependent on experimental conditions such as heating rate and atmosphere. The data and protocols presented in this guide provide a foundational understanding for researchers and professionals working with this compound, enabling better control and interpretation of its thermal behavior in various applications.

References

A Technical Guide to Manganese Nicotinate Complexes: Synthesis, Properties, and Potential Industrial Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manganese, an essential trace element, plays a critical role in numerous physiological processes. Its complexation with nicotinic acid (niacin, vitamin B3) to form manganese nicotinate has garnered interest for its potential applications in animal nutrition and beyond. This technical guide provides a comprehensive overview of the synthesis, characterization, and known applications of manganese nicotinate and related complexes. While specific data on "manganese dinicotinate" is limited in publicly available literature, this document consolidates information on closely related manganese nicotinate compounds to provide a valuable resource for researchers and professionals in drug development and industrial applications.

Introduction

Manganese is a vital cofactor for various enzymes involved in metabolism, bone formation, and antioxidant defense.[1][2] Nicotinic acid, a form of vitamin B3, is an essential nutrient with a well-established role in cellular metabolism. The combination of these two essential nutrients in the form of manganese nicotinate complexes offers a synergistic potential, particularly in enhancing the bioavailability and efficacy of manganese supplementation in animal feed.[3] This guide will delve into the technical aspects of these complexes, focusing on their preparation, structural features, and explored applications.

Synthesis of Manganese Nicotinate

The preparation of manganese nicotinate typically involves the reaction of a manganese salt with nicotinic acid in an aqueous solution. A patented method describes a straightforward and efficient process for its synthesis.[3]

Experimental Protocol: Preparation of Manganese Nicotinate[3]

Materials:

-

Nicotinic Acid

-

Manganese Sulfate Monohydrate

-

Sodium Hydroxide (for pH adjustment)

-

Water

-

Isopropanol (optional)

Procedure:

-

Add a specified amount of water to a reactor.

-

Add nicotinic acid to the water and heat the mixture (e.g., to 65°C).

-

Introduce a manganese source, such as manganese sulfate monohydrate, to the heated solution.

-

Stir the reaction mixture for a defined period (e.g., 2.5 hours), maintaining a weakly acidic pH (e.g., 5.5) throughout the process by the controlled addition of a sodium hydroxide solution.

-

After the reaction is complete, cool the mixture.

-

Separate the solid product from the liquid phase via centrifugation or filtration.

-

Wash the solid product multiple times with water.

-

Dry the final product using a suitable method, such as flash drying or oven drying at 105°C.

The following diagram illustrates the general workflow for the synthesis of manganese nicotinate.

Physicochemical Properties and Characterization

Quantitative Data

A patent for manganese nicotinate provides the following specifications for the final product[3]:

| Parameter | Value |

| Manganese (Mn²⁺) Mass Content | 16.1% - 16.3% |

| Niacin Ligand Mass Content | 71.4% - 72.1% |

| Product Purity | >98% |

| Yield (based on manganese) | >95% |

Table 1: Quantitative specifications of synthesized manganese nicotinate.

Potential Industrial Applications

The primary and most well-documented industrial application of manganese nicotinate is as a nutritional supplement in animal feed.

Animal Nutrition

Manganese is an essential trace mineral for animals, playing a crucial role in bone formation, reproduction, and as a cofactor for various enzymes.[1][2] Nicotinic acid is also a vital nutrient for animal health. The use of manganese nicotinate in animal feed is purported to offer improved bioavailability of manganese compared to inorganic sources.

Potential benefits in animal feed include:

-

Improved Growth and Feed Utilization: Adequate manganese levels are essential for optimal growth and efficient feed conversion in livestock.[3]

-

Enhanced Bone Health: Manganese is critical for the synthesis of the organic matrix of bone. Deficiencies can lead to skeletal abnormalities.[1]

-

Reproductive Performance: Manganese plays a role in reproductive function, and supplementation can support healthy reproductive cycles.[3]

The logical relationship for the application of manganese nicotinate in animal nutrition can be visualized as follows:

Other Potential Applications

While less documented, the biological activities observed in various manganese complexes suggest potential for broader applications:

-

Antioxidant Properties: Some manganese complexes have shown strong antioxidant properties, which could be relevant in food preservation or as therapeutic agents against oxidative stress-related diseases.

-

Antimicrobial and Anti-biofilm Activity: Research on other manganese complexes has demonstrated antibacterial and anti-biofilm effects, suggesting a potential for developing new antimicrobial agents.

Future Perspectives

The study of manganese nicotinate and related complexes is an active area of research. Future investigations should focus on:

-

Detailed Structural Elucidation: Obtaining the precise crystal structure of this compound would provide valuable insights into its chemical properties and biological activity.

-

Pharmacokinetic and Pharmacodynamic Studies: In-depth studies are needed to understand the absorption, distribution, metabolism, and excretion of these complexes to validate claims of enhanced bioavailability.

-

Exploration of Novel Applications: Further research into the antioxidant, antimicrobial, and other biological activities could uncover new industrial applications beyond animal nutrition.

Conclusion

Manganese nicotinate complexes represent a promising area for industrial application, particularly in the field of animal nutrition. The synthesis of these compounds is relatively straightforward, yielding a high-purity product with significant potential to improve animal health and productivity. While more research is needed to fully characterize "this compound" and explore its full range of applications, the existing data on related manganese nicotinate compounds provides a strong foundation for future development and innovation in this field. This guide serves as a foundational resource for researchers and industry professionals interested in harnessing the potential of these valuable coordination compounds.

References

- 1. XVI. Microminerals – A Guide to the Principles of Animal Nutrition [open.oregonstate.education]

- 2. fertfinda.co.nz [fertfinda.co.nz]

- 3. A kind of preparation method of manganese nicotinate - Eureka | Patsnap [eureka.patsnap.com]

- 4. New manganese(II) azido coordination polymers with nicotinic/isonicotinic acids as coligands: synthesis, structure, and magnetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Review of Manganese Dinicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manganese dinicotinate, the manganese(II) salt of nicotinic acid, is a compound of interest with applications ranging from animal feed supplementation to potential therapeutic uses. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its synthesis, physicochemical properties, and biological activities. This document consolidates quantitative data, details experimental protocols, and visualizes relevant biological pathways and experimental workflows to serve as a valuable resource for the scientific community.

Introduction

Manganese is an essential trace element crucial for various physiological processes, acting as a cofactor for numerous enzymes involved in metabolism, bone formation, and antioxidant defense.[1] Nicotinic acid, also known as niacin or vitamin B3, is a vital nutrient with a well-established role in cellular metabolism, primarily as a precursor to the coenzymes NAD and NADP. The combination of these two essential nutrients in the form of this compound presents a compound with potential synergistic effects and diverse applications.

This review aims to provide a detailed technical overview of this compound, compiling and structuring the currently available scientific information to facilitate further research and development.

Physicochemical Properties

Detailed physicochemical data for this compound is not extensively reported in the readily available literature. However, based on its composition, it is a salt formed from the divalent manganese cation (Mn²⁺) and two nicotinate anions.

Table 1: Physicochemical Properties of Manganese Dínicotinate

| Property | Value | Reference |

| Molecular Formula | C₁₂H₈MnN₂O₄ | General Chemical Knowledge |

| Molecular Weight | 303.14 g/mol | General Chemical Knowledge |

| CAS Number | 28029-54-1 | --INVALID-LINK-- |

| Appearance | Not specified in detail | - |

| Solubility | Soluble in water | Implied from synthesis protocols[2] |

| Crystal Structure | Not explicitly found in searches | - |

Experimental Protocols: Synthesis of Manganese Dínicotinate

A patent describing the preparation of manganese nicotinate provides several detailed methods for its synthesis. These methods are simple, efficient, and yield a product of high purity.[2]

General Synthesis Workflow

The general workflow for the synthesis of this compound involves the reaction of a manganese source with nicotinic acid in an aqueous solution, followed by purification and drying of the final product.

Caption: General workflow for the synthesis of this compound.

Detailed Synthesis Protocols

The following protocols are adapted from the patent literature and provide specific examples of the synthesis process.[2]

Protocol 1: Using Manganese Sulfate

-

Add 100 kg of nicotinic acid to 1 ton of water in a 2 m³ reactor.

-

Heat the mixture to 65°C.

-

Add 68 kg of manganese sulfate monohydrate.

-

Cover the reactor and stir the reaction mixture for 2.5 hours.

-

Throughout the reaction, maintain the pH at 5.5 using a sodium hydroxide solution.

-

After the reaction is complete, cool the mixture.

-

Separate the solid product via centrifugation.

-

Wash the obtained solid product three times.

-

Dry the product using flash drying to obtain 123.5 kg of manganese nicotinate.

Protocol 2: Using Manganese Sulfate with Isopropanol

-

Add 1.8 tons of water to a 5 m³ reaction kettle.

-

Add 222 kg of nicotinic acid and 36 L of isopropanol.

-

Heat the mixture to 83°C.

-

Add 169 kg of manganese sulfate monohydrate and stir for 30 minutes.

-

Control the pH to 6.0 with a sodium hydroxide solution to ensure complete reaction.

-

Cool the mixture.

-

Filter-press the mixture and wash the resulting product three times.

-

Dry the product at 105°C in a drying room and pulverize to obtain 324.7 kg of manganese nicotinate.

Protocol 3: Using Manganese Oxide

-

Add 0.88 tons of water to a 5 m³ reaction kettle.

-

Add 220 kg of nicotinic acid and heat to 30°C.

-

Add 88 L of isopropanol.

-

Add 58 kg of manganese oxide and stir for 1.5 hours.

-

Maintain the pH at 6.5 with a sodium hydroxide solution throughout the reaction.

-

After the reaction is complete, cool the mixture.

-

Separate the solid product via centrifugation.

-

Wash the product three times.

-

Dry the product using flash drying to obtain 271.0 kg of manganese nicotinate.

Biological Activity and Potential Applications

While specific quantitative biological data for this compound is sparse in the public domain, its use as an animal feed additive suggests positive effects on growth and lactation.[2] The biological activity is likely a combination of the effects of manganese and nicotinic acid.

Role of Manganese in Biological Systems

Manganese is a cofactor for several key enzymes, including:

-

Arginase: Involved in the urea cycle.[1]

-

Pyruvate carboxylase: A key enzyme in gluconeogenesis.[1]

-

Manganese superoxide dismutase (MnSOD): A critical antioxidant enzyme in mitochondria.[1]

Manganese is also known to activate other enzymes like transferases, hydrolases, and decarboxylases.[3]

Role of Nicotinic Acid in Biological Systems

Nicotinic acid is a precursor for the synthesis of NAD⁺ and NADP⁺, which are essential coenzymes in numerous cellular redox reactions and are involved in energy metabolism.

Potential Signaling Pathways

While no studies have directly investigated the signaling pathways affected by this compound, the known effects of manganese on cellular signaling can provide some insights. Manganese exposure has been shown to influence several signaling pathways, particularly in the context of neurotoxicity.[4][5] It is important to note that these effects are generally observed at higher, potentially toxic, concentrations of manganese.

Caption: Potential signaling pathways affected by manganese.

Toxicology

Acute Toxicity: Inhalation of high concentrations of manganese dusts can lead to an inflammatory response in the lungs.[6] Ingestion of large amounts of soluble manganese salts can cause gastrointestinal irritation.

Chronic Toxicity: The primary target organ for chronic manganese toxicity is the central nervous system.[7] Inhalation of manganese dust over long periods can lead to a neurological disorder known as manganism, which has symptoms similar to Parkinson's disease.[6]

Table 2: Toxicological Data for Related Manganese Compounds

| Compound | Organism | Route | Toxicity Value | Reference |

| Manganese(II) nitrate | Rat (female) | Oral | LD50 > 300 mg/kg | [8] |

| Manganese phosphate/sulfate mixture | Rat | Inhalation | NOAEL = 0.5 mg/m³ | [9] |

| MMT | Rat | Oral | LD50 = 14.6 mg Mn/kg | [9] |

Quantitative Data

As of the date of this review, specific quantitative biological data for this compound (e.g., IC50, EC50, Ki) from peer-reviewed literature is not available. The primary quantitative information found relates to its synthesis yields and its application in animal feed.

Conclusion

This compound is a compound with established applications in animal nutrition and potential for further development. This review has compiled the available information on its synthesis, providing detailed experimental protocols. While specific data on its physicochemical properties, crystal structure, and quantitative biological activity are limited, the known roles of its constituent parts—manganese and nicotinic acid—provide a foundation for understanding its potential biological effects. The general toxicology of inorganic manganese compounds offers a guide to the potential safety considerations for this compound. Further research is warranted to fully characterize this compound and explore its potential applications in various fields. The provided diagrams of the synthesis workflow and potential signaling pathways offer a visual framework for understanding the key processes related to this compound.

References

- 1. Manganese in biology - Wikipedia [en.wikipedia.org]

- 2. A kind of preparation method of manganese nicotinate - Eureka | Patsnap [eureka.patsnap.com]

- 3. HEALTH EFFECTS - Toxicological Profile for Manganese - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Signaling Pathways Involved in Manganese-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Signaling Pathways Involved in Manganese-Induced Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. Manganese Inorganic Compounds Toxicology [digitalfire.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

Methodological & Application

Synthesis of Manganese Dinicotinate: An Application Note and Laboratory Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of manganese dinicotinate. The synthesis involves the reaction of a manganese source with nicotinic acid in an aqueous solution. This application note includes several variations of the synthesis, detailing the necessary reagents, equipment, and procedural steps. Furthermore, it outlines standard characterization techniques for the resulting product and discusses the potential biological significance of manganese complexes.

Introduction

Manganese is an essential trace element crucial for various biological processes, including the function of enzymes like arginase and superoxide dismutase.[1] Nicotinic acid, also known as niacin or vitamin B3, is a vital nutrient for cellular metabolism.[1] The coordination complex of manganese with nicotinic acid, this compound, is of interest for its potential applications in animal feed and possibly in other areas of drug development and nutritional science. This document presents a compilation of methods for its synthesis in a laboratory setting.

Data Presentation

Table 1: Summary of this compound Synthesis Protocols

| Parameter | Protocol 1 | Protocol 2 | Protocol 3 |

| Manganese Source | Manganese Sulfate Monohydrate | Manganese Sulfate Monohydrate | Manganese Oxide |

| Nicotinic Acid | 100 kg | 222 kg | 220 kg |

| Water | 1000 L | 1800 L | 880 L |

| Co-solvent | Not specified | 36 L Isopropanol | 88 L Isopropanol |

| Reaction Temperature | 65°C | 83°C | 30°C |

| Reaction Time | 2.5 hours | 0.5 hours | 1.5 hours |

| pH | 5.5 | 6.0 | 6.5 |

| pH Adjusting Agent | Sodium Hydroxide Solution | Sodium Hydroxide Solution | Sodium Hydroxide Solution |

| Product Yield | 123.5 kg | 324.7 kg | 271.0 kg |

Data compiled from a patent on the preparation of manganese nicotinate.[2]

Experimental Protocols

General Synthesis of this compound

This protocol describes a general method for the synthesis of this compound. Specific quantities and conditions can be adjusted according to the variations outlined in Table 1.

Materials:

-

Nicotinic Acid

-

Manganese Source (e.g., Manganese Sulfate Monohydrate or Manganese Oxide)

-

Deionized Water

-

Isopropanol (optional)

-

Sodium Hydroxide Solution (for pH adjustment)

-

Reaction Kettle/Vessel with Stirring and Temperature Control

-

Filtration Apparatus (e.g., Centrifuge or Filter Press)

-

Drying Oven or Flash Dryer

Procedure:

-

Dissolution of Nicotinic Acid: Add the specified amount of water to the reaction vessel. While stirring, add the nicotinic acid.

-

Temperature Adjustment: Heat the mixture to the desired reaction temperature as indicated in the specific protocol (e.g., 30°C, 65°C, or 83°C).[2]

-

Addition of Co-solvent (if applicable): If the protocol requires a co-solvent, add the specified volume of isopropanol to the reaction mixture.[2]

-

Addition of Manganese Source: Slowly add the manganese source (manganese sulfate monohydrate or manganese oxide) to the reaction mixture while maintaining continuous stirring.[2]

-